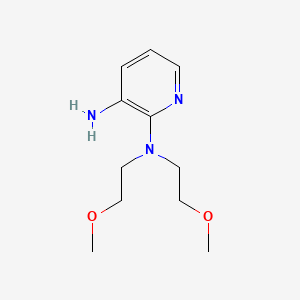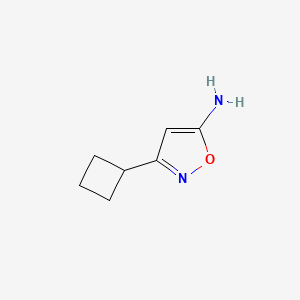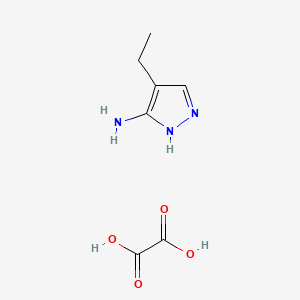
6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine” is C11H17ClN4. The molecular weight is 240.73 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine” include a molecular weight of 240.73 g/mol. The compound is a solid at room temperature . More specific properties like melting point, boiling point, and density are not available in the search results.Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used as a reagent in the identification and quantification of proteins, aiding in understanding the complex protein interactions within biological systems .
Chemical Synthesis
In the field of chemical synthesis, this compound serves as a building block for creating more complex molecules. Its reactivity with various chemical groups allows for the development of new pharmaceuticals and materials with specific desired properties .
Material Science
Researchers in material science may use this compound to modify the surface properties of materials. By incorporating it into polymers, it can alter characteristics like hydrophobicity, which is crucial for developing advanced materials for medical and industrial applications .
Chromatography
Chromatography, a technique for separating mixtures, can employ this compound as a stationary phase modifier. It can influence the separation process, improving the resolution and selectivity of the chromatographic method .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard or reference material when calibrating instruments or validating methods. Its well-defined properties ensure accuracy and precision in analytical measurements .
Pharmacological Research
The compound has potential applications in pharmacological research. It could be used to synthesize new drug candidates, especially in the development of medications targeting neurological disorders due to its piperidine moiety, which is often found in molecules that interact with the central nervous system .
Agricultural Chemistry
In agricultural chemistry, this compound might be explored for developing new pesticides or herbicides. Its chemical structure could be the basis for compounds that selectively target certain pests or weeds without affecting crops .
Environmental Science
Lastly, environmental scientists could use this compound to study degradation processes or as a tracer in environmental fate studies. Understanding its breakdown products and pathways can help assess the environmental impact of related chemicals .
Propriétés
IUPAC Name |
6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-15-7-5-9(6-8-15)16(2)11-4-3-10(12)13-14-11/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJJEBMPLJBCIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2,2-Difluorocyclopentyl)methyl]hydrazine hydrochloride](/img/structure/B1486410.png)




![(2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid](/img/structure/B1486419.png)

![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B1486421.png)

![1-[(Diethylcarbamoyl)methyl]piperidine-4-carboxylic acid](/img/structure/B1486424.png)


